N,N,N-Trimethyl-2-(2-oxo-2,3-dihydro-1H-imidazol-4-yl)ethan-1-aminium
CAS No.: 802900-17-0
Cat. No.: VC16794691
Molecular Formula: C8H16N3O+
Molecular Weight: 170.23 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 802900-17-0 |
|---|---|
| Molecular Formula | C8H16N3O+ |
| Molecular Weight | 170.23 g/mol |
| IUPAC Name | trimethyl-[2-(2-oxo-1,3-dihydroimidazol-4-yl)ethyl]azanium |
| Standard InChI | InChI=1S/C8H15N3O/c1-11(2,3)5-4-7-6-9-8(12)10-7/h6H,4-5H2,1-3H3,(H-,9,10,12)/p+1 |
| Standard InChI Key | QJJQBXLXKSCYHO-UHFFFAOYSA-O |
| Canonical SMILES | C[N+](C)(C)CCC1=CNC(=O)N1 |
Introduction
N,N,N-Trimethyl-2-(2-oxo-2,3-dihydro-1H-imidazol-4-yl)ethan-1-aminium is a quaternary ammonium compound with a unique molecular structure that incorporates an imidazole ring. This compound is of interest due to its potential biological activity and applications in pharmaceutical research.
Structural and Molecular Details
Molecular Formula: C8H15N3O
Molecular Weight: Approximately 169.23 g/mol
Key Functional Groups:
-
A quaternary ammonium group ()
-
An imidazole ring with a keto group () at the 2-position
The presence of these functional groups suggests that the compound may exhibit amphiphilic properties, making it suitable for interactions with both hydrophilic and hydrophobic environments.
Synthesis Pathways
The synthesis of this compound generally involves:
-
Formation of the Imidazole Core: Starting with a precursor such as glyoxal or related aldehydes and ammonia derivatives.
-
Quaternization of Ammonium: Introducing the trimethylammonium group through alkylation reactions, typically using methyl iodide or similar reagents.
These steps require precise control of reaction conditions to ensure high yield and purity.
Biological Significance
The imidazole group is commonly found in biologically active molecules, including histidine and its derivatives. The inclusion of a trimethylammonium group may enhance membrane permeability or ionic interactions, making the compound a candidate for:
-
Enzyme Inhibition Studies: Targeting metalloenzymes or oxidoreductases.
-
Antimicrobial Applications: Quaternary ammonium compounds are known for their bactericidal properties.
Analytical Characterization
To confirm the identity and purity of N,N,N-trimethyl-2-(2-oxo-2,3-dihydro-1H-imidazol-4-yl)ethan-1-aminium, the following techniques are commonly employed:
-
NMR Spectroscopy:
-
-NMR: Identifies protons in the methyl groups and imidazole ring.
-
-NMR: Confirms carbon environments in the molecule.
-
-
Mass Spectrometry (MS):
-
Provides molecular ion peaks corresponding to .
-
-
Infrared Spectroscopy (IR):
-
Detects characteristic vibrations for (keto group) and -CH stretching.
-
-
Elemental Analysis:
-
Confirms the stoichiometry of C, H, N, and O.
-
Potential Applications
This compound holds promise across several fields:
-
Pharmaceutical Development:
-
As a scaffold for drug design targeting enzymes or receptors.
-
-
Biochemical Research:
-
As a tool to study ion transport or protein-ligand interactions.
-
-
Material Science:
-
Possible use in ionic liquids or as a surfactant due to its amphiphilic nature.
-
Research Gaps and Future Directions
Despite its potential, limited data is currently available on this compound’s biological activity and toxicity profile. Future research should focus on:
-
Comprehensive pharmacological evaluation.
-
Structural optimization for enhanced activity.
-
Exploration of its role in catalysis or material science applications.
This detailed overview highlights the importance of N,N,N-trimethyl-2-(2-oxo-2,3-dihydro-1H-imidazol-4-yl)ethan-1-aminium as a molecule of interest in scientific research and development. Further studies are essential to unlock its full potential across various domains.
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume